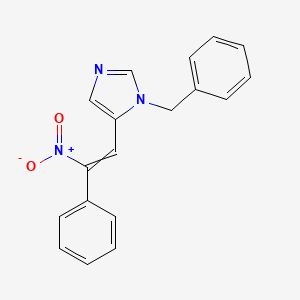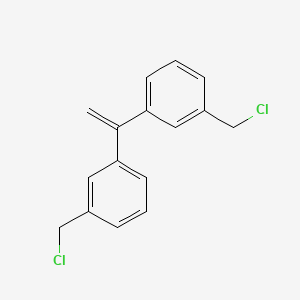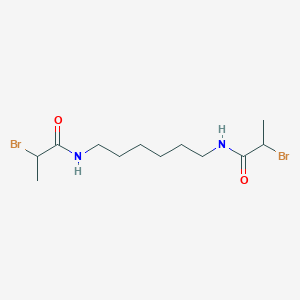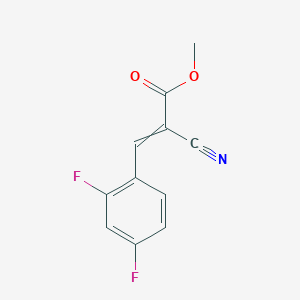![molecular formula C9H20O2SSi B12567126 2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane CAS No. 188564-80-9](/img/structure/B12567126.png)
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane is a silicon-containing heterocyclic compound It is characterized by its unique structure, which includes a dioxasilinane ring with a sulfanyl group and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxasilinane ring or the sulfanyl group.
Substitution: The methyl groups and the sulfanyl group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex silicon-containing compounds.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug development or biochemical research.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its silicon content and reactivity.
作用機序
The mechanism of action of 2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane depends on its specific application. In general, its effects are likely mediated by interactions with molecular targets such as enzymes or receptors. The dioxasilinane ring and sulfanyl group may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another silicon-containing heterocycle with similar structural features.
2,4,4-Trimethyl-2-pentanol: A related compound with a similar methylation pattern but lacking the dioxasilinane ring.
(2,4,4-Trimethylpentan-2-yl)benzene: A structurally similar compound with different functional groups.
Uniqueness
2,4,4-Trimethyl-2-[(propan-2-yl)sulfanyl]-1,3,2-dioxasilinane is unique due to its combination of a dioxasilinane ring and a sulfanyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
188564-80-9 |
|---|---|
分子式 |
C9H20O2SSi |
分子量 |
220.41 g/mol |
IUPAC名 |
2,4,4-trimethyl-2-propan-2-ylsulfanyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C9H20O2SSi/c1-8(2)12-13(5)10-7-6-9(3,4)11-13/h8H,6-7H2,1-5H3 |
InChIキー |
YKDMJFXRQNEOMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)S[Si]1(OCCC(O1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![8-Chloro-6-pentadecylimidazo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B12567060.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)



![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
![2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12567092.png)
![Silane, [(4-butylphenyl)ethynyl]trimethyl-](/img/structure/B12567099.png)



